2-Fluoro-2-methylpentan-1-amine
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound like “2-Fluoro-2-methylpentan-1-amine” can be determined using various techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” can be determined using various techniques. These properties include molecular weight, solubility, and partition coefficient .Scientific Research Applications
Synthetic Approaches and Chemical Reactions :
- A novel method for synthesizing perfluorochemicals, including branched F-alkanes, F-ethers, and F-tert-amines, has been developed. This technique involves liquid-phase photofluorination with undiluted fluorine, proving effective for compounds difficult to prepare by classical fluorination methods (Scherer, Yamanouchi, & Onox, 1990).
- Direct fluorination of various compounds for applications in lithium battery materials has been successfully carried out. The use of perfluoro-2-methylpentane as a solvent showed satisfactory selectivity for desired products (Kobayashi et al., 2003).
Carbon Dioxide Capture and Absorption Properties :
- Research on carbon dioxide absorption using aqueous solutions of 1,5-diamino-2-methylpentane has demonstrated effective CO2 loading, showcasing its potential in gas capture technologies (Azhgan, Farsi, & Eslamloueyan, 2016).
- A comparative study of CO2 capture performance using blends of MDEA and 1,5-diamino-2-methylpentane highlighted enhanced CO2 absorption rates and efficiency, suggesting potential applications in greenhouse gas control (Nwaoha, Tontiwachwuthikul, & Benamor, 2019).
Pharmaceutical and Medicinal Chemistry Applications :
- The synthesis of novel propargyl amines, including fluorine-18 labeled derivatives, for potential use in detecting monoamine oxidase B (MAO-B) activity has been explored. This research is significant for developing new diagnostic tools in neurology (Nag et al., 2013).
Organic Chemistry and Material Science :
- The study of radical fluorination methods led to the synthesis of unique chemical structures such as 3-fluorobicyclo[1.1.1]pentan-1-amine, highlighting the potential of these methods in creating novel compounds for various applications (Goh & Adsool, 2015).
Properties
IUPAC Name |
2-fluoro-2-methylpentan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14FN/c1-3-4-6(2,7)5-8/h3-5,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQULVMFTZPDEPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(CN)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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